Lipophilicity Modulation: XLogP3-AA Comparison with Des-methyl and Des-ethyl Analogs
The target compound's computed XLogP3-AA of 4.8 [1] positions it closer to optimal CNS drug-like space (typically LogP 2–5) than the simpler 4-ethyl analog 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, which has a computed XLogP3-AA of approximately 3.4 [2]. This 1.4 log unit increase arises from the introduction of the 2,3-dimethylphenyl group and may correlate with improved membrane permeability in cell-based assays, though direct experimental validation for this compound is lacking.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.8 |
| Comparator Or Baseline | 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol (XLogP3-AA 3.4) |
| Quantified Difference | Δ = +1.4 log units |
| Conditions | In silico prediction by XLogP3 3.0 algorithm; no experimental logP or logD data available. |
Why This Matters
Lipophilicity differences of this magnitude can influence permeability, solubility, and off-target binding; procurement for medicinal chemistry campaigns should consider whether the target profile requires the higher logP imparted by the 2,3-dimethylphenyl group.
- [1] PubChem Compound Summary for CID 18524418, 4-(2,3-Dimethylphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol. View Source
- [2] PubChem Compound Summary for CID 53441730, 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol. View Source
